BS2G Crosslinker

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

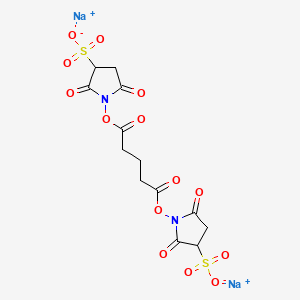

disodium;1-[5-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-5-oxopentanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O14S2.2Na/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27;;/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINCQYPCQMBZSX-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2Na2O14S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BS2G Crosslinker: A Technical Guide for Researchers and Drug Development Professionals

An in-depth technical guide to the core properties, applications, and methodologies of the BS2G crosslinker.

Introduction

BS2G (Bis[sulfosuccinimidyl] glutarate), also known as Sulfo-DSG, is a homobifunctional, amine-reactive crosslinking agent. Its water-solubility and inability to permeate cell membranes make it a valuable tool for selectively crosslinking proteins on the cell surface and studying protein-protein interactions in aqueous environments. This guide provides a comprehensive overview of BS2G's chemical properties, reaction mechanism, and detailed protocols for its application in protein interaction analysis and as a linker in antibody-drug conjugates (ADCs).

Core Properties and Specifications

BS2G is characterized by its two sulfo-N-hydroxysuccinimide (sulfo-NHS) ester reactive groups, which specifically target primary amines on proteins. The key quantitative properties of BS2G are summarized in the table below, alongside a comparison with its non-sulfonated analog, DSG, and a longer-chain water-soluble crosslinker, BS3.

| Property | BS2G (Bis[sulfosuccinimidyl] glutarate) | DSG (Disuccinimidyl glutarate) | BS3 (Bis[sulfosuccinimidyl] suberate) |

| Alternative Names | Sulfo-DSG, Glutaric acid bis(3-sulfo-N-hydroxysuccinimide ester) | Di(N-succinimidyl) glutarate | Sulfo-DSS, BSSS |

| Molecular Weight | 530.35 g/mol [1] | 326.26 g/mol | 572.43 g/mol |

| Spacer Arm Length | 7.7 Å[1] | 7.7 Å | 11.4 Å |

| Chemical Formula | C13H12N2O14S2Na2[1] | C13H14N2O8 | C16H18N2O14S2Na2 |

| Reactivity | Primary amines (e.g., lysine (B10760008) side chains, N-termini) | Primary amines | Primary amines |

| Water Solubility | Yes | No | Yes |

| Cell Membrane Permeability | No | Yes | No |

| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable |

Reaction Mechanism

The crosslinking reaction with BS2G proceeds via the reaction of its sulfo-NHS esters with primary amines. This reaction is most efficient at a pH range of 7 to 9, resulting in the formation of stable amide bonds and the release of sulfo-N-hydroxysuccinimide.

Caption: Reaction of BS2G with primary amines on two proteins.

Experimental Protocols

General Protocol for Protein Crosslinking

This protocol provides a general workflow for crosslinking proteins in solution.

Caption: A typical workflow for a BS2G crosslinking experiment.

Detailed Methodology:

-

Reagent Preparation:

-

Allow the vial of BS2G to equilibrate to room temperature before opening to prevent moisture condensation, as the reagent is moisture-sensitive.[1]

-

Immediately before use, prepare a stock solution of BS2G. For example, a 50 mM solution can be made by dissolving 10 mg of BS2G in 350 µL of an amine-free buffer such as 25 mM sodium phosphate (B84403), pH 7.4.[1]

-

-

Crosslinking Reaction:

-

Add the BS2G stock solution to your protein sample. A common starting point is a 20-fold molar excess of crosslinker to protein, with a final BS2G concentration between 0.5 to 5 mM.[1]

-

Incubate the reaction mixture for 45 to 60 minutes at room temperature. The reaction can also be performed on ice, which may require a slightly longer incubation time.[1]

-

-

Quenching:

-

Stop the reaction by adding a quenching buffer containing primary amines. For example, add Tris buffer to a final concentration of 25 to 60 mM and incubate for 10-15 minutes at room temperature.[1]

-

-

Downstream Processing:

-

Remove excess, unreacted BS2G and quenching buffer using methods such as dialysis or gel filtration (desalting).[1]

-

The crosslinked protein sample is now ready for analysis by methods like SDS-PAGE, Western blotting, or mass spectrometry.

-

Protocol for Crosslinking Mass Spectrometry (CXMS)

This protocol is adapted for the analysis of protein complexes using mass spectrometry.

Detailed Methodology:

-

Sample Preparation:

-

If necessary, dialyze the purified protein complex against a compatible buffer, such as 20 mM phosphate buffer at pH 7.2.[2]

-

-

Crosslinking Reaction:

-

Quenching and Cleanup:

-

Terminate the reaction by adding ammonium (B1175870) bicarbonate to a final concentration of 20 mM.[2]

-

Remove excess crosslinker and salts by dialysis.[2]

-

-

In-solution Digestion for Mass Spectrometry:

-

Denature the crosslinked protein sample by adding urea (B33335) to a final concentration of approximately 6 M.[2]

-

Reduce disulfide bonds by adding a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubating for 1 hour at 37°C.[2]

-

Alkylate cysteine residues by adding iodoacetamide (B48618) and incubating for 1 hour in the dark at room temperature.[2]

-

Quench the alkylation reaction with a thiol-containing reagent like dithiothreitol (B142953) (DTT).[2]

-

Dilute the sample to reduce the urea concentration (e.g., to below 1 M) to ensure the activity of the protease.

-

Digest the proteins into peptides by adding a protease such as trypsin and incubating overnight at 37°C.

-

Acidify the sample to stop the digestion.

-

-

Mass Spectrometry Analysis:

-

The resulting peptide mixture, containing crosslinked and linear peptides, is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

-

Specialized software is used to identify the crosslinked peptides from the complex MS/MS data.

-

Caption: Workflow for CXMS using BS2G.

Application in Antibody-Drug Conjugates (ADCs)

BS2G can be utilized as a non-cleavable linker in the synthesis of ADCs.[4][5] In this context, one end of the BS2G molecule reacts with a primary amine on the antibody, while the other end is conjugated to the cytotoxic drug, either directly or through a series of intermediate steps. The resulting amide bond is highly stable, which can be advantageous in preventing premature drug release in circulation.

While BS2G is commercially available for this purpose, detailed public protocols for its specific use in ADC synthesis are not as readily available as for general protein crosslinking. The general principle involves a two-step reaction: first, the activation of the drug with BS2G, followed by the conjugation of the BS2G-activated drug to the antibody. Optimization of the reaction conditions, including the molar ratio of reactants and purification steps, is critical to achieve a desirable drug-to-antibody ratio (DAR) and maintain the integrity of the antibody.

Applications and Significance

The unique properties of BS2G make it a versatile tool in several areas of research and development:

-

Mapping Protein-Protein Interactions: Its defined spacer arm length provides distance constraints that can be used to model the three-dimensional structure of protein complexes.[2]

-

Studying Cell Surface Receptors: Due to its membrane impermeability, BS2G is ideal for studying the interactions of proteins on the surface of living cells without affecting intracellular components.

-

Antibody-Drug Conjugation: As a stable, non-cleavable linker, BS2G can be used to create ADCs with a stable linkage between the antibody and the cytotoxic payload.[4][5]

-

Deuterated Analog for Mass Spectrometry: BS2G is also available in a deuterated form (BS2G-d4), which, when used in combination with the non-deuterated form (BS2G-d0), facilitates the identification of crosslinked peptides in mass spectrometry data through the appearance of characteristic isotopic signatures.

Conclusion

BS2G is a powerful and versatile crosslinker with significant applications in the study of protein-protein interactions and the development of bioconjugates. Its water solubility, membrane impermeability, and well-defined spacer arm make it a valuable tool for researchers in biochemistry, structural biology, and drug development. The detailed protocols provided in this guide offer a starting point for the successful application of BS2G in a variety of experimental contexts. As with any chemical modification of proteins, optimization of reaction conditions is crucial to achieve the desired outcome while preserving the biological activity of the molecules of interest.

References

- 1. proteochem.com [proteochem.com]

- 2. Chemical cross-linking, mass spectrometry and in silico modeling of proteasomal 20S core particles of the haloarchaeon Haloferax volcanii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Creative Biolabs [creative-biolabs.com]

The Core Mechanism of BS2G: A Technical Guide for Researchers

An In-depth Examination of Bis(sulfosuccinimidyl) glutarate (BS2G) for Covalent Crosslinking in Biological Research

Bis(sulfosuccinimidyl) glutarate, commonly known as BS2G, is a homobifunctional crosslinking reagent widely utilized in biochemical and molecular biology research to investigate protein-protein interactions, protein complex structures, and cellular architecture. Its water-solubility and membrane impermeability make it a valuable tool for studying cell surface proteins and interactions within aqueous environments without the need for disruptive organic solvents. This guide provides a detailed exploration of the mechanism of action of BS2G, supported by quantitative data, experimental protocols, and visual diagrams to aid researchers in its effective application.

Chemical Properties and Structure

BS2G is characterized by two N-hydroxysulfosuccinimide (sulfo-NHS) ester functional groups located at either end of a 5-atom glutarate spacer arm.[1][2] The presence of the sulfo-NHS groups confers high water solubility to the molecule, a key advantage for biological experiments.[2][3] The spacer arm, with a length of 7.7 angstroms, provides a defined spatial constraint for crosslinking, enabling its use as a "molecular ruler" in structural studies.[1][2]

| Property | Value | Reference |

| Full Name | Bis(sulfosuccinimidyl) glutarate | [3] |

| Alternative Names | BS2G, Sulfo-DSG | [4] |

| Molecular Formula | C13H14N2O14S2 | [3] |

| Molecular Weight | 486.4 g/mol (free acid) | [1][3] |

| Molecular Weight (Sodium Salt) | 530.35 g/mol (disodium salt) | [4][5] |

| Spacer Arm Length | 7.7 Å | [1][2][4] |

| Reactivity | Primary amines (-NH2) | [6][7] |

| Solubility | Water-soluble | [2][3] |

| Membrane Permeability | Impermeable | [1][2][8] |

Mechanism of Action: Covalent Bond Formation

The crosslinking action of BS2G is centered on the reaction of its sulfo-NHS esters with primary amines.[6][7] These primary amines are predominantly found on the N-terminus of polypeptides and the side chains of lysine (B10760008) residues within proteins.[6][7]

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the sulfo-NHS ester. This leads to the formation of a stable and essentially irreversible amide bond, with the release of N-hydroxysulfosuccinimide as a byproduct.[7][9] This reaction is most efficient in the pH range of 7 to 9.[3][6]

Below is a DOT script representation of the reaction mechanism.

Experimental Protocols

General Protocol for Protein Crosslinking with BS2G

This protocol provides a general workflow for crosslinking proteins in solution. Optimal conditions, particularly the molar excess of BS2G, may need to be determined empirically for each specific system.

Materials:

-

BS2G crosslinker

-

Reaction Buffer: Amine-free buffer with a pH of 7.4 (e.g., 25 mM Sodium Phosphate)[4]

-

Protein sample in a compatible buffer

-

Quenching Buffer: Buffer containing a primary amine (e.g., 25-60 mM Tris)[4]

-

Desalting column or dialysis equipment

Procedure:

-

Equilibrate BS2G: Allow the vial of BS2G to come to room temperature before opening to prevent condensation, as the reagent is moisture-sensitive.[4][6]

-

Prepare BS2G Stock Solution: Immediately before use, dissolve the required amount of BS2G in the reaction buffer. For example, a 50 mM solution can be prepared by dissolving 10 mg of BS2G in 350 µL of 25 mM Sodium Phosphate, pH 7.4.[4]

-

Crosslinking Reaction: Add the BS2G stock solution to the protein sample. A common starting point is a 20-fold molar excess of crosslinker to protein, aiming for a final crosslinker concentration between 0.5 to 5 mM.[4]

-

Incubation: Incubate the reaction mixture at room temperature for 45 minutes to 1 hour.[4] The reaction can also be performed on ice, though the reaction rate will be slightly slower.[4]

-

Quench Reaction: Add the quenching buffer to the reaction mixture to consume any unreacted BS2G. Incubate for 10-15 minutes at room temperature.[4]

-

Remove Excess Reagents: Remove unreacted crosslinker and quenching buffer by desalting or dialysis.[4]

-

Analysis: The crosslinked products can now be analyzed by methods such as SDS-PAGE, Western blotting, or mass spectrometry.

Workflow for Crosslinking Mass Spectrometry (XL-MS)

XL-MS is a powerful technique to identify protein-protein interactions and gain structural insights. BS2G is well-suited for this application, often in combination with its deuterated analog, BS2G-d4, for easier identification of crosslinked peptides.[6][10]

Quantitative Data and Considerations

| Parameter | Value/Range | Notes | Reference |

| Optimal pH Range | 7 - 9 | Efficiency of the reaction with primary amines is highest in this range. | [3][6] |

| Reaction Time | 30 - 120 minutes | Optimization may be required depending on the protein and concentration. | [6] |

| Molar Excess (Crosslinker:Protein) | 10:1 to 100:1 | A 20:1 to 50:1 ratio is a common starting point. | [4][6] |

| Final Crosslinker Concentration | 0.5 - 5 mM | Higher concentrations can lead to excessive polymerization. | [4] |

| Quenching Agent Concentration | 25 - 60 mM | Tris or other primary amine-containing buffers are effective. | [4] |

Applications in Research

The unique properties of BS2G make it suitable for a variety of applications, including:

-

Mapping Protein-Protein Interactions: By covalently linking interacting proteins, transient or weak interactions can be captured for subsequent identification.[3]

-

Probing Protein Complex Stoichiometry and Architecture: The defined spacer arm length provides distance constraints that can be used to model the three-dimensional structure of protein complexes.[3]

-

Studying Cell Surface Proteins: Due to its membrane impermeability, BS2G is ideal for crosslinking proteins on the exterior of living cells without affecting intracellular components.[1][2][8]

-

Stabilizing Protein Complexes: Crosslinking can stabilize protein complexes for further analysis by techniques such as cryo-electron microscopy.

References

- 1. medkoo.com [medkoo.com]

- 2. 제품 [insung.net]

- 3. Buy this compound | 215597-83-4 [smolecule.com]

- 4. proteochem.com [proteochem.com]

- 5. medkoo.com [medkoo.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]

- 8. covachem.com [covachem.com]

- 9. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

Unveiling Molecular Interactions: A Technical Guide to the BS2G Crosslinker

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology and drug discovery, understanding the spatial arrangement and interaction of proteins is paramount. Chemical crosslinkers serve as powerful tools to capture these transient interactions, providing a molecular snapshot for detailed analysis. This in-depth technical guide focuses on the chemical properties and applications of Bis(sulfosuccinimidyl) glutarate (BS2G), a homobifunctional, amine-reactive crosslinker. This document provides a comprehensive overview of its characteristics, detailed experimental protocols, and visual workflows to empower researchers in their quest to elucidate complex biological systems.

Core Chemical Properties of BS2G

BS2G, also known as Sulfo-DSG, is a water-soluble crosslinker, a key feature that allows for reactions to be conducted in aqueous solutions under near-physiological conditions, thus preserving the native conformation of proteins.[1][2] Its two identical sulfosuccinimidyl ester reactive groups at either end of a glutarate spacer arm specifically target primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, forming stable amide bonds.[3][4]

Quantitative Data Summary

For ease of comparison and experimental design, the key quantitative properties of the BS2G crosslinker are summarized in the table below.

| Property | Value | References |

| Alternative Names | Sulfo-DSG, Bis(Sulfosuccinimidyl) glutarate, Glutaric acid bis(3-sulfo-N-hydroxysuccinimide ester) | [5] |

| Molecular Weight | 530.35 g/mol | [5] |

| Spacer Arm Length | 7.7 Å | [5] |

| Chemical Formula | C₁₃H₁₂N₂O₁₄S₂Na₂ | [5] |

| Reactivity | Primary amines (e.g., lysine, N-terminus) | [3] |

| Solubility | Water-soluble | [6][7] |

| Membrane Permeability | Impermeable | [7] |

| Cleavability | Non-cleavable | [1] |

| Storage Conditions | Store at -20°C, protect from moisture. | [5] |

Experimental Protocols

The following sections provide detailed methodologies for common applications of the this compound. It is crucial to note that optimal conditions may vary depending on the specific proteins and experimental goals, and therefore, optimization is often necessary.

General Protein Crosslinking Protocol

This protocol outlines the fundamental steps for crosslinking proteins in solution using BS2G.

Materials:

-

This compound

-

Reaction Buffer: Amine-free buffer, pH 7-9 (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5; 20 mM HEPES)[8]

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine[5]

-

Protein sample of interest

Procedure:

-

Reagent Preparation: Allow the BS2G vial to equilibrate to room temperature before opening to prevent condensation, as the reagent is moisture-sensitive.[5] Immediately before use, prepare a stock solution of BS2G in the reaction buffer (e.g., 50 mM).[5]

-

Protein Preparation: Prepare the protein sample in the reaction buffer. The protein concentration should typically be in the low micromolar range to minimize unwanted intermolecular crosslinking.[9]

-

Crosslinking Reaction: Add the BS2G stock solution to the protein sample. A common starting point is a 20- to 50-fold molar excess of the crosslinker to the protein for samples with a concentration of less than 5 mg/mL, and a 10-fold molar excess for concentrations greater than 5 mg/mL.[5] The final concentration of the crosslinker is typically between 0.25 and 5 mM.[5]

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[5]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[5] Incubate for an additional 15 minutes at room temperature to ensure all unreacted crosslinker is quenched.[5]

-

Downstream Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, mass spectrometry, or immunoprecipitation.

Crosslinking Mass Spectrometry (XL-MS) Workflow

XL-MS is a powerful technique to identify protein-protein interactions and gain structural insights. BS2G is well-suited for this application due to its defined spacer arm length.

Materials:

-

Crosslinked protein sample (from the general protocol)

-

Dithiothreitol (DTT)

-

Iodoacetamide (B48618) (IAA)

-

Trypsin (sequencing grade)

-

Formic acid

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Reduction and Alkylation: Reduce the disulfide bonds in the crosslinked protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate the free sulfhydryl groups by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

-

Enzymatic Digestion: Dilute the sample with an appropriate buffer (e.g., 100 mM ammonium (B1175870) bicarbonate) to reduce the denaturant concentration. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[6]

-

Sample Cleanup: Acidify the digest with formic acid to stop the enzymatic reaction. Desalt and concentrate the peptides using a C18 solid-phase extraction column.

-

LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer. The instrument is typically operated in a data-dependent acquisition mode to acquire both MS1 survey scans and MS/MS fragmentation spectra of the most abundant precursor ions.

-

Data Analysis: Utilize specialized software (e.g., pLink, XlinkX) to identify the crosslinked peptides from the complex MS/MS data.[1] This software searches for pairs of peptides linked by the mass of the this compound.

In-Situ Crosslinking for Immunoprecipitation

BS2G can be used to stabilize protein-protein interactions within a cellular context before cell lysis and immunoprecipitation (IP). Its membrane impermeability makes it ideal for capturing interactions on the cell surface.[7]

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS)

-

This compound

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Lysis buffer (compatible with IP)

-

Antibody specific to the protein of interest

-

Protein A/G magnetic beads

Procedure:

-

Cell Preparation: Wash the cultured cells with ice-cold PBS to remove any amine-containing media.

-

In-Situ Crosslinking: Resuspend the cells in PBS and add freshly prepared BS2G to a final concentration of 1-2 mM. Incubate at room temperature for 30 minutes with gentle agitation.

-

Quenching: Quench the crosslinking reaction by adding quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

-

Cell Lysis: Pellet the cells by centrifugation and lyse them using an appropriate IP lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Proceed with the standard immunoprecipitation protocol by incubating the cell lysate with the primary antibody, followed by capture with Protein A/G beads.

-

Elution and Analysis: Elute the immunoprecipitated protein complexes from the beads and analyze by SDS-PAGE and Western blotting or mass spectrometry.

Conclusion

The this compound is a versatile and valuable tool for researchers studying protein-protein interactions and protein structure. Its water solubility, defined spacer arm, and amine reactivity make it suitable for a wide range of applications, from general protein crosslinking to sophisticated XL-MS and in-situ IP experiments. By understanding its chemical properties and following optimized protocols, scientists can effectively utilize BS2G to gain deeper insights into the molecular machinery of life.

References

- 1. Protein Interaction Crosslinking for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. iscrm.uw.edu [iscrm.uw.edu]

- 3. This compound 100 mg - Bis(Sulfosuccinimidyl) glutarate (BS2G) - ProteoChem [proteochem.com]

- 4. assets.ctfassets.net [assets.ctfassets.net]

- 5. proteochem.com [proteochem.com]

- 6. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. covachem.com [covachem.com]

- 8. maxperutzlabs.ac.at [maxperutzlabs.ac.at]

- 9. Crosslinking Immunoprecipitation Protocol Using Dynabeads | Thermo Fisher Scientific - US [thermofisher.com]

A Technical Guide to BS2G: An Amine-Reactive Crosslinker for Structural Biology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Bis(sulfosuccinimidyl) glutarate (BS2G), a homobifunctional, amine-reactive crosslinking agent. This document details its chemical properties, spacer arm length, and provides detailed experimental protocols for its application in elucidating protein-protein interactions and characterizing protein complex structures.

Introduction to BS2G

Bis(sulfosuccinimidyl) glutarate, commonly known as BS2G, is a chemical crosslinker widely used in structural biology to covalently link interacting proteins.[1][2][3] As a homobifunctional crosslinker, it possesses two identical reactive groups at either end of a spacer arm.[4] These reactive groups are N-hydroxysulfosuccinimide (sulfo-NHS) esters that specifically target primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, forming stable amide bonds.[1][2][5]

A key feature of BS2G is its water-solubility, which allows for crosslinking reactions to be performed in aqueous buffers at physiological pH, thereby preserving the native conformation of proteins.[1][4][6] Furthermore, BS2G is membrane-impermeable, making it an ideal reagent for studying cell surface protein interactions without affecting intracellular components.[2][4][6][7][8] The non-cleavable nature of the spacer arm ensures the stability of the crosslinked complex during subsequent analysis.[2][4][7]

Quantitative Data Summary

The physicochemical properties of the BS2G crosslinker are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Spacer Arm Length | 7.7 Å | [1][2][9] |

| Molecular Weight (d0) | 530.35 g/mol | [1][9] |

| Molecular Formula (Disodium Salt) | C13H12N2O14S2Na2 | [9] |

| Reactive Groups | Sulfo-NHS ester | [1][2] |

| Reactivity Target | Primary amines (e.g., lysine, N-terminus) | [1][2][5] |

| Water Solubility | Yes | [1][4][6] |

| Membrane Permeability | No | [2][4][6][7][8] |

| Cleavability | Non-cleavable | [2][4][7] |

Chemical Reaction Mechanism

BS2G reacts with primary amines through a two-step nucleophilic acyl substitution reaction. The sulfo-NHS esters at both ends of the glutarate spacer react with the ε-amino group of a lysine residue or the α-amino group of a protein's N-terminus. This reaction results in the formation of a stable amide bond and the release of sulfo-N-hydroxysuccinimide.

Caption: Reaction of BS2G with a primary amine on a protein.

Experimental Protocols

General Protocol for Protein Crosslinking with BS2G

This protocol provides a general guideline for crosslinking proteins in solution. Optimal conditions may vary depending on the specific proteins and their concentrations.

Materials:

-

This compound

-

Protein sample in a non-amine-containing buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES buffer) at pH 7.2-8.0

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Reaction tubes

Procedure:

-

Prepare BS2G Solution: Immediately before use, dissolve BS2G in the reaction buffer to a final concentration of 1-10 mM. BS2G is moisture-sensitive, so it should be equilibrated to room temperature before opening the vial to prevent condensation.[1]

-

Crosslinking Reaction: Add the BS2G solution to the protein sample. The final concentration of BS2G should typically be in a 20- to 50-fold molar excess over the protein concentration.[1]

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any excess BS2G. Incubate for 15 minutes at room temperature.[1]

-

Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.

Protocol for Crosslinking Mass Spectrometry (XL-MS) of a Purified Protein Complex

This protocol outlines the steps for using BS2G to identify protein-protein interactions within a purified protein complex using mass spectrometry.

Materials:

-

Purified protein complex (1-2 mg/mL) in a non-amine-containing buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.8)

-

This compound

-

Quenching buffer (1 M Ammonium (B1175870) Bicarbonate)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

Procedure:

-

Crosslinking: Add BS2G (from a freshly prepared 25 mM stock in reaction buffer) to the protein complex to a final concentration of 0.5-2 mM. Incubate for 1 hour at room temperature.

-

Quenching: Quench the reaction by adding ammonium bicarbonate to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

-

Reduction and Alkylation:

-

Add DTT to a final concentration of 10 mM and incubate for 45 minutes at 56 °C.

-

Cool the sample to room temperature and add IAA to a final concentration of 25 mM. Incubate for 30 minutes in the dark.

-

-

Digestion:

-

Dilute the sample 5-fold with 50 mM ammonium bicarbonate.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37 °C.

-

-

Sample Cleanup: Acidify the digest with formic acid to a final concentration of 1%. Desalt the peptides using a C18 StageTip or equivalent.

-

LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software (e.g., pLink, MaxLynx, MeroX) to identify the crosslinked peptides from the MS data.

Experimental Workflow for Crosslinking Mass Spectrometry

The overall workflow for a typical crosslinking mass spectrometry experiment is depicted below. This process involves several key stages, from sample preparation to data analysis, to identify protein interaction sites.

Caption: A typical workflow for XL-MS experiments.

Applications in Research and Drug Development

The distance constraints provided by BS2G crosslinking are invaluable for several applications:

-

Mapping Protein-Protein Interaction Interfaces: By identifying which lysine residues are in close proximity, researchers can map the binding sites between interacting proteins.

-

Determining the Topology of Protein Complexes: BS2G helps to understand the overall architecture of multi-protein complexes by providing a network of distance restraints.

-

Validating and Refining Structural Models: Experimental data from BS2G crosslinking can be used to validate or refine computational models of protein structures and complexes.

-

Studying Conformational Changes: Changes in crosslinking patterns can reveal conformational changes in proteins or protein complexes upon ligand binding or other stimuli.

-

Drug Discovery: By identifying key interaction interfaces, BS2G can aid in the rational design of small molecules or biologics that modulate protein-protein interactions.

Conclusion

BS2G is a versatile and powerful tool for researchers in structural biology and drug development. Its defined spacer arm length, water-solubility, and amine-reactivity make it a reliable choice for probing protein architecture and interactions. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of BS2G in a variety of research settings. Careful optimization of experimental conditions is crucial to obtain high-quality, interpretable data that can provide significant insights into the intricate world of protein complexes.

References

- 1. proteochem.com [proteochem.com]

- 2. Chemical cross-linking, mass spectrometry and in silico modeling of proteasomal 20S core particles of the haloarchaeon Haloferax volcanii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. maxperutzlabs.ac.at [maxperutzlabs.ac.at]

- 4. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Influence of cross-linker polarity on selectivity towards lysine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An integrated workflow for crosslinking mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An integrated workflow for crosslinking mass spectrometry | Molecular Systems Biology [link.springer.com]

- 9. research.cbc.osu.edu [research.cbc.osu.edu]

An In-depth Technical Guide to BS2G Amine-Reactive Chemistry for Protein Interaction Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(Sulfosuccinimidyl) glutarate (BS2G), a homobifunctional amine-reactive crosslinker. It details the core principles of BS2G chemistry, its applications in studying protein-protein interactions, and provides structured data and experimental protocols to facilitate its use in a laboratory setting.

Core Principles of BS2G Chemistry

BS2G is a water-soluble, non-cleavable, and membrane-impermeable crosslinking agent widely used to covalently link proteins and other biomolecules.[1][2][3] Its utility stems from the two sulfo-N-hydroxysuccinimide (sulfo-NHS) esters located at either end of a 5-atom (7.7 Å) spacer arm.[1][4] These sulfo-NHS esters readily react with primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.[5][6][7] The presence of the sulfonate groups on the NHS rings enhances the water solubility of BS2G, allowing for crosslinking reactions to be performed in aqueous buffers under physiological conditions (pH 7-9) without the need for organic solvents.[3][5] This property is particularly advantageous for studying protein interactions in their native state and for crosslinking cell surface proteins, as BS2G cannot permeate the cell membrane.[1][2][5]

Mechanism of Action

The crosslinking reaction with BS2G is a two-step process for each of its reactive ends. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the sulfo-NHS ester. This results in the formation of a stable amide bond and the release of sulfo-N-hydroxysuccinimide.[6][7]

Caption: Reaction mechanism of BS2G with primary amines.

Quantitative Data and Physicochemical Properties

The precise characteristics of a crosslinker are critical for interpreting experimental results, particularly in structural biology applications where the spacer arm acts as a molecular ruler.[5]

| Property | Value | Reference(s) |

| Alternative Names | Sulfo-DSG, Bis(Sulfosuccinimidyl) glutarate | [2][4] |

| Molecular Weight | 530.35 g/mol | [1][4] |

| Spacer Arm Length | 7.7 Å (5 atoms) | [1][2][4] |

| Chemical Formula | C13H12N2O14S2Na2 | [4] |

| Reactive Groups | Sulfo-N-hydroxysuccinimide (sulfo-NHS) ester | [3][5] |

| Reactivity Target | Primary amines (-NH2) | [5][6][7] |

| Solubility | Water-soluble | [1][2][5] |

| Membrane Permeability | Impermeable | [1][2] |

| Cleavability | Non-cleavable | [1][8] |

Experimental Protocols

The following protocols provide a general framework for using BS2G in protein crosslinking experiments. Optimization of reaction conditions, such as protein and crosslinker concentrations, is often necessary for specific applications.[4][9]

General In Vitro Protein Crosslinking Protocol

This protocol is suitable for studying interactions between purified proteins in solution.

Materials:

-

Purified protein(s) in a non-amine-containing buffer (e.g., HEPES, PBS), pH 7.2-8.0.[9]

-

BS2G crosslinker.[4]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).[4]

-

Reaction buffer (e.g., 20 mM HEPES, pH 7.5).[10]

Procedure:

-

Prepare Protein Sample: Dissolve the protein(s) in the reaction buffer to a final concentration in the micromolar range (e.g., 5 µM) to minimize unwanted intermolecular crosslinking.[10]

-

Prepare BS2G Stock Solution: Immediately before use, prepare a stock solution of BS2G in an appropriate solvent (e.g., DMSO or water) at a concentration of 5-50 mM.[10] BS2G is moisture-sensitive and should be equilibrated to room temperature before opening.[4]

-

Initiate Crosslinking: Add the BS2G stock solution to the protein sample to achieve the desired final concentration. A 10- to 100-fold molar excess of crosslinker over the protein is a common starting point.[10]

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[4] The reaction rate is slightly slower at lower temperatures.[4]

-

Quench Reaction: Stop the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM.[4][11] The primary amines in the quenching buffer will react with and consume any excess BS2G.

-

Incubate to Quench: Incubate for an additional 15 minutes at room temperature.[4]

-

Downstream Analysis: The crosslinked sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.[12] For mass spectrometry, removal of unreacted crosslinker and quenching reagent by dialysis or gel filtration may be necessary.[4]

Caption: General workflow for in vitro protein crosslinking using BS2G.

Cell Surface Protein Crosslinking Protocol

Due to its membrane impermeability, BS2G is an ideal reagent for crosslinking proteins on the surface of living cells.

Materials:

-

Adherent or suspension cells.

-

This compound.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

-

Cell lysis buffer with protease inhibitors.

Procedure:

-

Cell Preparation: Wash the cells twice with ice-cold PBS to remove any amine-containing culture medium.

-

Initiate Crosslinking: Resuspend or cover the cells with ice-cold PBS containing the desired concentration of BS2G (typically 0.5-5 mM).[4]

-

Incubation: Incubate the cells on ice or at 4°C for 30 minutes.[11] The low temperature minimizes the internalization of cell surface proteins.

-

Quench Reaction: Add quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at 4°C.[11]

-

Cell Lysis: Pellet the cells by centrifugation and wash once with PBS to remove excess quenching reagent. Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

-

Downstream Analysis: The cell lysate containing the crosslinked proteins can then be used for immunoprecipitation, Western blotting, or other downstream applications.

Applications in Research and Drug Development

BS2G is a versatile tool with numerous applications in the study of protein structure and function.

Mapping Protein-Protein Interactions

Chemical crosslinking with BS2G coupled with mass spectrometry (CX-MS) is a powerful technique for identifying protein-protein interactions and mapping the interfaces of protein complexes.[12][13] By covalently linking interacting proteins, transient or weak interactions can be captured and subsequently identified. The use of deuterated BS2G (BS2G-d4) alongside the non-deuterated form (BS2G-d0) allows for quantitative analysis of crosslinked peptides, as the mass difference between the light and heavy forms creates a characteristic isotopic signature in the mass spectrum.[2][10][12]

Probing Protein Conformation

The fixed length of the BS2G spacer arm (7.7 Å) provides distance constraints that can be used to probe the three-dimensional structure of proteins and protein complexes.[5][14] By identifying which residues are crosslinked, researchers can gain insights into the spatial arrangement of different domains within a protein or subunits within a complex.

Stabilizing Protein Complexes

For protein complexes that are unstable and tend to dissociate during purification or analysis, BS2G can be used to stabilize the complex by covalently linking its components. This allows for the study of the intact complex by techniques that might otherwise be disruptive.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or low crosslinking efficiency | - Inactive crosslinker (hydrolyzed).- Inappropriate buffer (contains primary amines).- Insufficient crosslinker concentration.- Suboptimal pH. | - Use fresh BS2G stock solution.- Use an amine-free buffer (e.g., HEPES, PBS) at pH 7-9.- Perform a titration to determine the optimal crosslinker concentration.- Ensure the reaction pH is between 7 and 9.[5][7] |

| Excessive aggregation or polymerization | - Crosslinker concentration is too high.- Protein concentration is too high. | - Reduce the crosslinker concentration.- Reduce the protein concentration to favor intramolecular crosslinking.[11] |

| Smeared bands on SDS-PAGE | - Heterogeneous crosslinking products.- Protein degradation. | - Optimize the crosslinker-to-protein ratio.- Add protease inhibitors to the sample.[11] |

This guide provides a foundational understanding of BS2G amine-reactive chemistry and its application in protein science. For specific experimental designs, further optimization and consultation of detailed research articles are recommended.

References

- 1. 제품 [insung.net]

- 2. This compound 100 mg - Bis(Sulfosuccinimidyl) glutarate (BS2G) - ProteoChem [proteochem.com]

- 3. covachem.com [covachem.com]

- 4. proteochem.com [proteochem.com]

- 5. Buy this compound | 215597-83-4 [smolecule.com]

- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. This compound - Creative Biolabs [creative-biolabs.com]

- 9. maxperutzlabs.ac.at [maxperutzlabs.ac.at]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. Application of Multiple Length Crosslinkers to the Characterization of Gaseous Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Water-Soluble Homobifunctional Crosslinkers for Researchers and Drug Development Professionals

Introduction

Water-soluble homobifunctional crosslinkers are indispensable tools in modern biological research and drug development. These reagents possess two identical reactive groups, enabling the covalent linkage of molecules with the same functional group, typically primary amines. Their solubility in aqueous solutions makes them ideal for use in physiological buffer systems, minimizing the perturbation of protein structure and function. This guide provides an in-depth overview of the core principles, applications, and methodologies associated with these versatile molecules.

Core Concepts of Water-Soluble Homobifunctional Crosslinkers

Homobifunctional crosslinkers are characterized by a spacer arm flanked by two identical reactive moieties. The water solubility is typically conferred by the inclusion of sulfonate groups on the N-hydroxysuccinimide (NHS) rings (sulfo-NHS) or by incorporating polyethylene (B3416737) glycol (PEG) chains into the spacer arm.[1] The primary targets for these crosslinkers are the abundant primary amines found in the side chains of lysine (B10760008) residues and at the N-terminus of proteins.[2]

The reaction of a sulfo-NHS ester with a primary amine proceeds via nucleophilic acyl substitution, forming a stable and irreversible amide bond.[3] This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[4] The charged nature of sulfo-NHS esters renders them membrane-impermeable, a crucial feature for specifically targeting and crosslinking proteins on the cell surface.[1][2]

Key Applications in Research and Drug Development

The ability to covalently link proteins in their native environment has led to a wide array of applications for water-soluble homobifunctional crosslinkers:

-

Elucidation of Protein-Protein Interactions: By "freezing" transient or weak interactions, these crosslinkers are instrumental in identifying and characterizing protein complexes.[5] This is often coupled with techniques like co-immunoprecipitation (Co-IP) and mass spectrometry.[6]

-

Structural and Conformational Analysis: The length of the crosslinker's spacer arm provides a "molecular ruler" to probe the distance between reactive residues within a protein or protein complex, offering insights into its three-dimensional structure.[7]

-

Antibody-Drug Conjugation (ADC): While often employing heterobifunctional linkers, homobifunctional crosslinkers can be used in certain strategies for linking cytotoxic drugs to antibodies for targeted cancer therapy.[8][9]

-

Cell Surface Receptor Studies: Their membrane impermeability allows for the specific crosslinking of cell surface receptors to study dimerization, oligomerization, and interactions with ligands and other membrane proteins.[2]

-

Immobilization of Proteins: Covalently attaching proteins to solid supports, such as beads or surfaces, is a common application for affinity purification, immunoassays, and enzyme immobilization.

Quantitative Data of Common Water-Soluble Homobifunctional Crosslinkers

For ease of comparison, the following table summarizes the key quantitative data for a selection of widely used water-soluble homobifunctional crosslinkers.

| Crosslinker | Acronym | Molecular Weight (Da) | Spacer Arm Length (Å) | Reactive Towards | Cleavable | Membrane Permeable | Water Soluble |

| Bis(sulfosuccinimidyl) suberate (B1241622) | BS3 | 572.43 | 11.4 | -NH2 | No | No | Yes |

| Bis(sulfosuccinimidyl) glutarate | BS2G | 530.38 | 7.7 | -NH2 | No | No | Yes |

| Dithiobis(sulfosuccinimidyl propionate) | DTSSP | 608.51 | 12.0 | -NH2 | Yes (by reducing agents) | No | Yes |

| Ethylene glycol bis(sulfosuccinimidyl succinate) | Sulfo-EGS | 660.49 | 16.1 | -NH2 | Yes (by hydroxylamine) | No | Yes |

| Disuccinimidyl tartrate | DST | 344.22 | 6.4 | -NH2 | Yes (by periodate) | No | Yes |

Note: The spacer arm lengths are based on calculations from stochastic dynamics and may differ from some manufacturer-cited values.[7][10]

Detailed Experimental Protocols

Protocol 1: Crosslinking for Immunoprecipitation (Co-IP) using BS3

This protocol describes the covalent crosslinking of an antibody to Protein A/G beads to prevent antibody leaching during the elution of the target antigen.[11][12][13]

Materials:

-

Dynabeads™ Protein A or Protein G

-

Antibody specific to the target protein

-

BS3 (Bis[sulfosuccinimidyl] suberate)

-

Conjugation Buffer: 20 mM Sodium Phosphate, 0.15 M NaCl, pH 7-9

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

PBST (Phosphate Buffered Saline with Tween-20) or desired IP buffer

Procedure:

-

Antibody Immobilization: Incubate 5 µg of your antibody with 50 µL of Dynabeads™ Protein A or G according to the manufacturer's protocol to allow for antibody binding.

-

Bead Washing: Wash the antibody-coupled beads twice with 200 µL of Conjugation Buffer. Use a magnetic rack to separate the beads from the supernatant.

-

BS3 Preparation: Immediately before use, prepare a 100 mM BS3 stock solution in Conjugation Buffer. From this, prepare a 5 mM working solution of BS3 in Conjugation Buffer. 250 µL is required per sample.

-

Crosslinking Reaction: Resuspend the washed beads in 250 µL of the 5 mM BS3 working solution. Incubate for 30 minutes at room temperature with gentle tilting or rotation.

-

Quenching: Add 12.5 µL of Quenching Buffer to the bead suspension to stop the crosslinking reaction. Incubate for 15 minutes at room temperature with gentle tilting or rotation.[11]

-

Final Washes: Wash the crosslinked beads three times with 200 µL of PBST or your chosen IP buffer.

-

Immunoprecipitation: The crosslinked antibody-bead conjugate is now ready for use in your standard immunoprecipitation protocol to capture the target antigen from your cell lysate.

Protocol 2: General Protocol for Antibody-Drug Conjugation using a Homobifunctional Crosslinker

This protocol provides a general framework for conjugating a small molecule drug to an antibody via primary amines using a homobifunctional NHS-ester crosslinker. This approach results in a heterogeneous mixture of conjugates.

Materials:

-

Antibody (in an amine-free buffer, e.g., PBS)

-

Drug molecule with a primary amine

-

Water-soluble homobifunctional NHS-ester crosslinker (e.g., BS3)

-

Reaction Buffer: Phosphate buffer, pH 7.2-8.0

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or glycine)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation: Dialyze the antibody into the Reaction Buffer to remove any amine-containing buffers or stabilizers. Adjust the antibody concentration to 2-10 mg/mL.[14]

-

Crosslinker Solution Preparation: Immediately before use, dissolve the NHS-ester crosslinker in an appropriate solvent (e.g., water or DMSO for non-sulfonated versions) to a concentration of approximately 10 mM.[14]

-

Activation of Drug (if necessary): If the drug does not already contain a reactive group for the crosslinker, it may need to be modified first. This protocol assumes the drug has a primary amine.

-

Conjugation Reaction:

-

One-step approach: Add a 5-20 fold molar excess of the crosslinker to the antibody solution. Then, add the drug molecule, also in molar excess. The exact ratios will need to be optimized. Incubate for 30-60 minutes at room temperature or 2 hours on ice.

-

Two-step approach (for controlling polymerization): First, react the antibody with a sub-stoichiometric amount of the crosslinker to form an activated antibody. Purify the activated antibody to remove excess crosslinker. Then, add the drug molecule to the activated antibody and incubate to form the conjugate.

-

-

Quenching the Reaction: Add the quenching solution to stop the reaction by consuming any unreacted NHS-ester groups.

-

Purification: Remove excess drug and crosslinker from the antibody-drug conjugate using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[]

-

Characterization: Determine the drug-to-antibody ratio (DAR) and confirm the integrity and binding affinity of the ADC.

Visualizations: Signaling Pathways and Experimental Workflows

Reaction Mechanism of BS3 Crosslinking

Caption: Covalent linkage of two proteins via their primary amines using the homobifunctional crosslinker BS3.

Experimental Workflow for Chemical Crosslinking-Mass Spectrometry (CX-MS)

Caption: A typical workflow for identifying protein-protein interactions using chemical crosslinking followed by mass spectrometry.[6][16][17]

Role of Crosslinkers in Studying EGFR Dimerization

Caption: Use of crosslinkers to stabilize EGF-induced EGFR dimerization for downstream signaling analysis.[18]

Conclusion

Water-soluble homobifunctional crosslinkers are powerful reagents for dissecting the intricacies of protein interactions and for the development of novel therapeutics. Their utility stems from their ability to covalently capture protein complexes in their native state, their compatibility with aqueous environments, and, for sulfo-NHS esters, their inability to cross cell membranes. A thorough understanding of their chemical properties, combined with optimized experimental protocols, will continue to drive discoveries in cellular biology and the design of next-generation bioconjugates.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]

- 4. Crosslinking Protein Interaction Analysis Service - Creative Proteomics [creative-proteomics.com]

- 5. Chemical Cross-Linking for Protein–Protein Interaction Studies | Springer Nature Experiments [experiments.springernature.com]

- 6. Chemical Crosslinking-Mass Spectrometry (CXMS)Analysis Service - Creative Proteomics [iaanalysis.com]

- 7. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Methods to Make Homogenous Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Crosslinking Immunoprecipitation Protocol Using Dynabeads | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. Immunoprecipitation Crosslinking | Thermo Fisher Scientific - KR [thermofisher.com]

- 13. Immunoprecipitation Crosslinking | Thermo Fisher Scientific - RU [thermofisher.com]

- 14. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to Membrane-Impermeable Crosslinking Reagents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of membrane-impermeable crosslinking reagents, their application in studying cell surface protein interactions, and detailed protocols for their use. A key focus is on sulfo-NHS esters, which are widely utilized for their water solubility and inability to cross the cell membrane, making them ideal for selectively targeting and stabilizing interactions between proteins on the exterior of a cell.

Core Concepts: Probing the Cell Surface Interactome

Membrane-impermeable crosslinkers are powerful tools for elucidating the intricate network of protein-protein interactions that occur on the cell surface. These interactions are fundamental to a vast array of cellular processes, including signal transduction, cell adhesion, and immune responses. By covalently linking interacting proteins in their native environment, these reagents allow for the "capture" of transient or weak interactions that might otherwise be lost during traditional biochemical analyses.

The impermeability of these crosslinkers is conferred by the addition of charged groups, such as sulfonate (SO3-), to the reactive moieties.[1] This charge prevents the molecule from passing through the hydrophobic lipid bilayer of the cell membrane, thus ensuring that crosslinking is restricted to extracellular and membrane-spanning proteins.[2]

The most common class of membrane-impermeable crosslinkers are the water-soluble N-hydroxysulfosuccinimide (sulfo-NHS) esters.[1] These reagents react efficiently with primary amines (-NH2), found at the N-terminus of proteins and on the side chains of lysine (B10760008) residues, to form stable amide bonds.[3] The reaction is typically carried out at a physiological to slightly alkaline pH (7.2-8.5).[4]

Quantitative Data on Common Membrane-Impermeable Crosslinkers

For ease of comparison, the following table summarizes the key quantitative data for several widely used membrane-impermeable crosslinking reagents.

| Reagent | Chemical Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Water Solubility | Reactive Groups |

| BS3 | Bis(sulfosuccinimidyl) suberate | 572.43 | 11.4 | High (up to 100 mM or 80 mg/mL)[5][6] | Sulfo-NHS ester |

| Sulfo-EGS | Ethylene glycol bis(sulfosuccinimidyl succinate) | 660.45 | 16.1 | Up to ~10 mM[7][8] | Sulfo-NHS ester |

| Sulfo-SMCC | Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | 436.37 | 8.3 | Up to ~10 mM or 5 mg/mL[9][10] | Sulfo-NHS ester, Maleimide |

| BS(PEG)5 | Bis(succinimidyl) penta(ethylene glycol) | 532.5 | 21.7 | Water-soluble | NHS ester |

| DSS (membrane permeable control) | Disuccinimidyl suberate | 368.35 | 11.4 | Insoluble in water | NHS ester |

Experimental Protocols

Protocol 1: Cell Surface Protein Crosslinking using BS3

This protocol outlines a general procedure for crosslinking proteins on the surface of mammalian cells using BS3.

Materials:

-

Cells of interest grown to ~80-90% confluency

-

Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold

-

BS3 (Bis(sulfosuccinimidyl) suberate)

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Lysis Buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

-

Cell Preparation:

-

Aspirate the culture medium and wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing components from the medium.[5]

-

-

Crosslinking Reaction:

-

Immediately before use, prepare a fresh solution of BS3 in ice-cold PBS (pH 8.0). A typical starting concentration is 1-5 mM.[5]

-

Add the BS3 solution to the cells, ensuring the cell monolayer is completely covered.

-

Incubate the reaction for 30 minutes at room temperature or 2 hours on ice. The optimal time and temperature may need to be determined empirically.[5]

-

-

Quenching:

-

Cell Lysis:

-

Aspirate the quenching solution and wash the cells once with ice-cold PBS.

-

Add ice-cold Lysis Buffer with protease inhibitors to the cells.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

The supernatant containing the crosslinked protein complexes is now ready for downstream analysis (e.g., immunoprecipitation, SDS-PAGE, Western blotting, or mass spectrometry).

-

Protocol 2: Sample Preparation for Mass Spectrometry Analysis of Crosslinked Proteins

This protocol describes a general workflow for preparing crosslinked cell lysates for identification of protein-protein interactions by mass spectrometry.

Materials:

-

Crosslinked cell lysate (from Protocol 1)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic Acid

-

C18 spin columns for desalting

Procedure:

-

Reduction and Alkylation:

-

To the clarified cell lysate, add DTT to a final concentration of 10 mM.

-

Incubate at 56°C for 30 minutes to reduce disulfide bonds.

-

Cool the sample to room temperature.

-

Add IAA to a final concentration of 20 mM.

-

Incubate in the dark at room temperature for 30 minutes to alkylate free sulfhydryl groups.

-

-

Protein Precipitation (Optional, for buffer exchange):

-

Precipitate the proteins by adding 4 volumes of ice-cold acetone (B3395972) and incubating at -20°C for at least 2 hours.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the proteins.

-

Discard the supernatant and wash the pellet with ice-cold 80% acetone.

-

Air-dry the protein pellet.

-

-

Proteolytic Digestion:

-

Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

-

Add trypsin at a 1:50 (trypsin:protein) ratio.

-

Incubate overnight at 37°C.

-

-

Desalting:

-

Acidify the peptide solution with formic acid to a final concentration of 0.1%.

-

Desalt the peptides using C18 spin columns according to the manufacturer's instructions.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

-

Mass Spectrometry Analysis:

-

Resuspend the dried peptides in a suitable buffer for LC-MS/MS analysis.

-

Analyze the peptide mixture using a high-resolution mass spectrometer.

-

Use specialized software (e.g., MeroX, pLink, or similar) for the identification of crosslinked peptides from the mass spectrometry data.[11]

-

Visualizations

Signaling Pathway: EGFR Dimerization

The dimerization of the Epidermal Growth Factor Receptor (EGFR) is a classic example of a signaling event that can be studied using membrane-impermeable crosslinkers. Ligand binding to the extracellular domain of EGFR induces a conformational change that promotes the formation of receptor dimers, leading to the activation of its intracellular kinase domains and downstream signaling cascades.[8][12] BS3 has been successfully used to capture these ligand-induced dimers on the cell surface.[12]

Caption: Ligand-induced dimerization and activation of the EGFR signaling pathway.

Experimental Workflow: Identification of Cell Surface Protein Interactions

The following diagram illustrates a typical workflow for identifying cell surface protein-protein interactions using membrane-impermeable crosslinkers and mass spectrometry.

Caption: Workflow for identifying protein interactions using crosslinking-mass spectrometry.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thermo Scientific Sulfo-EGS (ethylene glycol bis(sulfosuccinimidyl succinate)) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.nl]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. BS3 Crosslinker | TargetMol [targetmol.com]

- 7. interchim.fr [interchim.fr]

- 8. store.sangon.com [store.sangon.com]

- 9. store.sangon.com [store.sangon.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

A Technical Deep Dive into Non-Cleavable Crosslinker Applications

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and targeted therapeutics, the choice of a crosslinker is a critical determinant of efficacy, stability, and safety. While cleavable linkers have their place, non-cleavable crosslinkers offer a distinct set of advantages, particularly in applications demanding high stability and controlled release mechanisms. This in-depth technical guide explores the core applications of non-cleavable crosslinkers, providing detailed experimental protocols, comparative data, and visual workflows to empower researchers in their drug development and proteomic endeavors.

The Core Principle: Irreversible Linkage for Enhanced Stability

Non-cleavable crosslinkers form stable, covalent bonds between two molecules that are resistant to cleavage under physiological conditions.[] Unlike their cleavable counterparts that are designed to break apart in response to specific triggers like pH, redox potential, or enzymatic activity, non-cleavable linkers ensure that the conjugated molecules remain tethered until the entire complex is degraded.[2][3] This inherent stability is a key advantage in applications where premature release of a payload or dissociation of a complex would be detrimental.

The most common chemistries for non-cleavable crosslinkers involve the formation of robust bonds such as thioethers and amides. Reagents like succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) are widely used, featuring an N-hydroxysuccinimide (NHS) ester that reacts with primary amines and a maleimide (B117702) group that forms a stable thioether bond with sulfhydryl groups.[4][5]

Key Applications of Non-Cleavable Crosslinkers

The robustness of non-cleavable linkers makes them invaluable in several key research and therapeutic areas:

-

Antibody-Drug Conjugates (ADCs): In the realm of targeted cancer therapy, non-cleavable linkers play a pivotal role in the design of ADCs. By ensuring the cytotoxic payload remains attached to the antibody until the ADC is internalized by the target cancer cell and degraded within the lysosome, these linkers minimize off-target toxicity and improve the therapeutic window.[][2]

-

Protein-Protein Interaction (PPI) Studies: Crosslinking coupled with mass spectrometry (XL-MS) is a powerful technique for elucidating the three-dimensional structure of proteins and mapping protein interaction networks. Non-cleavable crosslinkers like disuccinimidyl suberate (B1241622) (DSS) are used to "freeze" protein interactions in their native state, allowing for the identification of interacting partners and the mapping of binding interfaces.[6][7]

-

Surface Immobilization: The stable bonds formed by non-cleavable crosslinkers are ideal for immobilizing proteins and other biomolecules onto surfaces for applications such as biosensors, affinity chromatography, and immunoassays. This ensures that the immobilized molecule remains attached even under harsh washing conditions.

Quantitative Data Summary

The stability of the linker is a critical parameter in ADC development. The following tables provide a comparative summary of the stability of non-cleavable linkers and a list of FDA-approved ADCs that utilize this technology.

Table 1: Comparative Plasma Stability of ADC Linkers

| Linker Type | Linker Example | Payload | % Intact ADC (in vivo) | Study Duration | Species | Reference |

| Non-Cleavable | SMCC | DM1 | ~71% | 7 days | Mouse | [8] |

| Non-Cleavable | Thioether | MMAE | High | Not Specified | Not Specified | [2] |

| Cleavable | mc-vc-PABC | MMAE | Lower than non-cleavable | Not Specified | Not Specified | [9] |

Table 2: FDA-Approved Antibody-Drug Conjugates with Non-Cleavable Linkers

| Trade Name | Generic Name | Linker | Payload | Target Antigen | Indication | Approval Year | Reference |

| Kadcyla® | Ado-trastuzumab emtansine | MCC (SMCC derivative) | DM1 | HER2 | HER2-positive breast cancer | 2013 | [10][11] |

| Blenrep® | Belantamab mafodotin-blmf | Maleimidocaproyl (mc) | MMAF | BCMA | Multiple Myeloma | 2020 | [11] |

Detailed Experimental Protocols

To facilitate the practical application of non-cleavable crosslinkers, this section provides detailed methodologies for their use in ADC synthesis and protein-protein interaction studies.

Protocol for Antibody-Drug Conjugate (ADC) Synthesis using SMCC

This protocol outlines the steps for conjugating a thiol-containing cytotoxic drug to an antibody using the heterobifunctional, non-cleavable crosslinker SMCC.[4][12][13]

Materials:

-

Antibody (in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Thiol-containing cytotoxic drug

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

-

Reaction buffers (e.g., PBS)

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer.

-

-

SMCC Activation of Antibody:

-

Immediately before use, dissolve SMCC in anhydrous DMSO to a concentration of 10-20 mM.

-

Add the SMCC solution to the antibody solution at a molar excess (typically 5-20 fold excess of SMCC to antibody).

-

Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.

-

-

Removal of Excess SMCC:

-

Purify the SMCC-activated antibody from unreacted crosslinker using a desalting column equilibrated with a suitable buffer (e.g., PBS with 5 mM EDTA, pH 6.5-7.5).

-

-

Conjugation of Drug to Activated Antibody:

-

Dissolve the thiol-containing drug in a compatible organic solvent (e.g., DMSO).

-

Add the drug solution to the purified, SMCC-activated antibody at a slight molar excess of the drug.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching of Reaction:

-

Add a quenching reagent, such as N-acetylcysteine, to a final concentration of 1 mM to cap any unreacted maleimide groups.

-

Incubate for 20 minutes at room temperature.

-

-

Purification of ADC:

-

Purify the ADC from unconjugated drug and other reactants using size-exclusion chromatography or another suitable purification method.

-

-

Characterization:

-

Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and biological activity.

-

Protocol for Protein-Protein Interaction Study using DSS and Mass Spectrometry (XL-MS)

This protocol describes the use of the homobifunctional, non-cleavable crosslinker DSS to study protein-protein interactions.[7][14]

Materials:

-

Purified protein complex (in amine-free buffer, e.g., HEPES or PBS, pH 7.5-8.5)

-

DSS (Disuccinimidyl suberate)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching solution (e.g., 1 M Ammonium Bicarbonate)

-

Denaturing buffer (e.g., 8 M urea)

-

Reducing agent (e.g., DTT)

-

Alkylating agent (e.g., iodoacetamide)

-

Trypsin (mass spectrometry grade)

-

LC-MS/MS system

Procedure:

-

Crosslinking Reaction:

-

Dissolve DSS in anhydrous DMSO to a stock concentration of 25-50 mM.

-

Add the DSS solution to the protein complex solution to a final concentration of 0.5-2 mM.

-

Incubate for 30-60 minutes at room temperature.

-

-

Quenching the Reaction:

-

Add the quenching solution to a final concentration of 50-100 mM to stop the crosslinking reaction.

-

Incubate for 15 minutes at room temperature.

-

-

Protein Denaturation, Reduction, and Alkylation:

-

Add denaturing buffer to the quenched sample.

-

Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C.

-

Add iodoacetamide (B48618) to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark.

-

-

Proteolytic Digestion:

-

Dilute the sample to reduce the urea (B33335) concentration to below 2 M.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Acidify the digest with formic acid and desalt the peptides using a C18 solid-phase extraction cartridge.

-

-

LC-MS/MS Analysis:

-

Analyze the desalted peptides by LC-MS/MS to identify the crosslinked peptides.

-

-

Data Analysis:

-

Use specialized software (e.g., pLink, MaxLynx, or MetaMorpheus) to identify the crosslinked peptides from the MS/MS data and map the interaction sites.[7]

-

Protocol for Protein Immobilization on an Amine-Functionalized Surface

This protocol outlines a general procedure for immobilizing a protein onto a surface using a heterobifunctional non-cleavable crosslinker like SMCC.

Materials:

-

Amine-functionalized surface (e.g., glass slide, bead)

-

Protein to be immobilized (with available sulfhydryl groups)

-

SMCC crosslinker

-

Anhydrous DMSO

-

Reaction buffer (amine-free, e.g., PBS, pH 7.2)

-

Washing buffer (e.g., PBS with Tween-20)

-

Blocking buffer (e.g., 1% BSA in PBS)

Procedure:

-

Surface Activation:

-

Dissolve SMCC in anhydrous DMSO to a concentration of 10-20 mM.

-

Immediately apply the SMCC solution to the amine-functionalized surface and incubate for 30-60 minutes at room temperature in a humid chamber.

-

Wash the surface thoroughly with the reaction buffer to remove excess SMCC.

-

-

Protein Immobilization:

-

Prepare a solution of the sulfhydryl-containing protein in the reaction buffer (pH 6.5-7.5).

-

Apply the protein solution to the SMCC-activated surface and incubate for 1-2 hours at room temperature or overnight at 4°C.

-

-

Washing and Blocking:

-

Wash the surface extensively with the washing buffer to remove any unbound protein.

-

Incubate the surface with the blocking buffer for 1 hour at room temperature to block any remaining reactive sites and reduce non-specific binding.

-

Wash the surface again with the washing buffer. The surface with the immobilized protein is now ready for use.

-

Visualizing Workflows and Pathways

Graphical representations are essential for understanding complex biological processes and experimental workflows. The following diagrams, created using the DOT language, illustrate key concepts related to non-cleavable crosslinkers.

Conclusion

Non-cleavable crosslinkers are indispensable tools in modern drug development and proteomics. Their inherent stability provides a significant advantage in applications where maintaining the integrity of a conjugate or complex is paramount. From enhancing the safety and efficacy of antibody-drug conjugates to enabling the detailed mapping of protein-protein interactions, the utility of non-cleavable crosslinkers is vast and continues to expand. By understanding the principles behind their function and mastering the experimental protocols for their use, researchers can unlock new possibilities in the design of targeted therapies and the exploration of complex biological systems.

References

- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 4. benchchem.com [benchchem.com]

- 5. Protein Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Cross-linking/mass spectrometry at the crossroads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. susupport.com [susupport.com]

- 9. benchchem.com [benchchem.com]

- 10. precisepeg.com [precisepeg.com]

- 11. 21 Approved ADCs Worldwide: The Ultimate Guide (Updated 2025) - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]